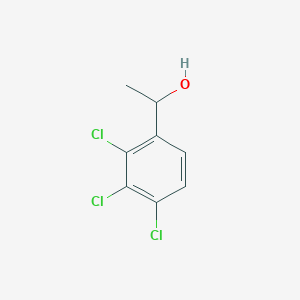

1-(2,3,4-trichlorophenyl)ethan-1-ol

説明

1-(2,3,4-Trichlorophenyl)ethan-1-ol is a chlorinated aromatic alcohol featuring a hydroxyl group attached to a phenyl ring substituted with chlorine atoms at the 2-, 3-, and 4-positions. This compound is primarily utilized as a precursor in synthesizing antimicrobial pyrazoline derivatives. For instance, chalcone intermediates derived from this alcohol, such as 1-(2,3,4-trichlorophenyl)-3-(4-aryl)-2-propene-1-ones, react with hydrazine hydrate and carboxylic acids to form pyrazolines with moderate to good antibacterial and antifungal activities .

特性

分子式 |

C8H7Cl3O |

|---|---|

分子量 |

225.5 g/mol |

IUPAC名 |

1-(2,3,4-trichlorophenyl)ethanol |

InChI |

InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |

InChIキー |

YNNJNUFAFGNMQI-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(2,3,4-trichlorophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(2,3,4-trichlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for 1-(2,3,4-trichlorophenyl)ethanol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

化学反応の分析

Types of Reactions

1-(2,3,4-trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.

Reduction: 1-(2,3,4-Trichlorophenyl)ethane.

Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.

科学的研究の応用

1-(2,3,4-trichlorophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is utilized in studies involving enzyme interactions and metabolic pathways.

Medicine: Research on its potential therapeutic effects and interactions with biological systems.

Industry: It serves as a precursor for the production of other chemicals and materials.

作用機序

The mechanism of action of 1-(2,3,4-trichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(2,4,5-Trichlorophenyl)ethan-1-ol

The 2,4,5-trichloro isomer is a key metabolite of the insecticide tetrachlorvinphos. Studies show it degrades in soil with a half-life of <8 days, reaching concentrations of up to 28% of the applied dose . Compared to the 2,3,4-trichloro variant, this isomer exhibits distinct environmental behavior due to chlorine positioning, which influences polarity and microbial interactions. While both isomers are alcohols, the 2,4,5-trichloro derivative is flagged as a residue of regulatory concern in agricultural settings, whereas the 2,3,4-trichloro variant is primarily associated with antimicrobial applications .

Ketone Analogs: 1-(2,3,4-Trichlorophenyl)ethan-1-one

Oxidation of the alcohol to its ketone counterpart (e.g., via sodium dichromate in acidic conditions) reduces polarity and alters bioactivity. For example, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethan-1-one, synthesized from its alcohol precursor, demonstrates the role of oxidation in modifying physicochemical properties (e.g., solubility, volatility) .

Trifluoromethyl-Substituted Analogs: 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol

This compound (CAS 348-84-5) replaces two chlorine atoms with a trifluoromethyl group, significantly altering electronic and steric properties. The fluorine atoms enhance lipophilicity and metabolic stability, as seen in its molecular weight (224.61 g/mol) compared to 1-(2,3,4-trichlorophenyl)ethan-1-ol (theoretical MW: 225.49 g/mol) . Such substitutions are common in agrochemicals to improve penetration and persistence.

Other Ethanol Derivatives: 1-(N,N-Diethylamino)-2-(3-indolyl)ethan-1-ol

While structurally distinct, this compound (an impurity in hallucinogen synthesis) underscores how substituents on the phenyl ring and ethanol backbone influence biological activity. The diethylamino group introduces basicity, contrasting with the electron-withdrawing chlorines in 1-(2,3,4-trichlorophenyl)ethan-1-ol, which likely reduce nucleophilicity and reactivity .

Comparative Data Table

Key Findings and Implications

- Chlorine Positioning : The 2,3,4- and 2,4,5-trichloro isomers differ in environmental persistence and bioactivity, highlighting the importance of substituent arrangement .

- Substituent Effects : Trifluoromethyl groups enhance lipophilicity and stability, making such analogs valuable in modern agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。